methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
Description
Methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a synthetic organic compound featuring a 1H-imidazole core substituted with two p-tolyl groups (para-methylphenyl), a thioether-linked 2-oxoethyl-p-tolylamino moiety, and a methyl ester functional group. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, provides a rigid aromatic framework, while the p-tolyl substituents contribute electron-donating effects.
Properties
IUPAC Name |
methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-4-8-17(9-5-15)19-12-23-22(25(19)13-21(27)28-3)29-14-20(26)24-18-10-6-16(2)7-11-18/h4-12H,13-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLWFIGAOYHEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate, also known by its CAS number 1207040-14-9, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H21N3O3S
- Molecular Weight : 395.5 g/mol
- Structural Features : It contains a methyl ester, an imidazole ring, and a thioether linkage that contribute to its reactivity and biological properties .
Biological Activity Overview
This compound is classified within the imidazole derivatives, which are known for their diverse pharmacological effects. Key areas of biological activity include:
- Antimicrobial Activity : Imidazole derivatives are often studied for their potential to inhibit bacterial growth and combat infections. Preliminary studies suggest that this compound may exhibit antibacterial properties, although specific data on its efficacy against particular strains is limited.
- Antifungal Properties : Similar to its antibacterial effects, the compound may also possess antifungal activity, making it a candidate for further exploration in treating fungal infections.
- Anticancer Potential : The unique structure of the compound may allow it to interact with cellular mechanisms involved in cancer progression. Research into its effects on cancer cell lines could provide insights into its potential as an anticancer agent.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways critical for pathogen survival or tumor growth.
- Protein Interaction : The compound may bind to specific proteins involved in signaling pathways, leading to altered cellular responses that could inhibit proliferation or induce apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : It is hypothesized that the compound may influence ROS levels within cells, contributing to its antimicrobial and anticancer effects.
Research Findings and Case Studies
While comprehensive studies specifically focusing on this compound are sparse, related compounds within the imidazole class have shown promising results:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the imidazole moiety contributes to these effects by interacting with bacterial enzymes and disrupting their metabolic processes.
| Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Studies have shown that modifications to the side chains can enhance antibacterial activity, making this compound a candidate for developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms such as modulation of apoptotic proteins.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A431 (skin cancer) | 12.5 | Induction of apoptosis via Bax/Bcl-2 modulation |
| HT-29 (colon cancer) | 15.3 | Inhibition of VEGFR-2 phosphorylation |
These findings suggest that methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate could serve as a lead compound for anticancer drug development .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and the introduction of the thioether group. Spectral analysis techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have highlighted the efficacy and potential applications of this compound:
- Antimicrobial Study : A series of derivatives were synthesized and tested against common pathogens. One derivative demonstrated significant antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans, indicating broad-spectrum potential .
- Anticancer Evaluation : In vitro studies demonstrated that specific substitutions on the imidazole ring enhanced cytotoxicity against various cancer cell lines, suggesting a pathway for optimizing therapeutic efficacy .
Comparison with Similar Compounds
Structural Analogues with Imidazole/Imidazolin Rings
Imazamethabenz Methyl Ester (Methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate)
- Structure : Contains a partially saturated imidazolin ring (with one double bond) substituted with isopropyl and methyl groups, coupled to a p-toluate ester.
- The absence of a thioether group and the presence of a ketone (5-oxo) may alter reactivity and binding interactions.
- Application : Used as a herbicide, indicating that imidazolin derivatives can exhibit agrochemical activity .
| Feature | Target Compound | Imazamethabenz Methyl Ester |
|---|---|---|
| Core Ring | 1H-imidazole | Imidazolin (partially saturated) |
| Substituents | p-Tolyl, thioether, ester | Isopropyl, methyl, ketone, ester |
| Aromaticity | High | Moderate |
| Known Activity | Not reported | Herbicidal |
Thiazole-Containing Analogues
Thiazopyr (Methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate)
- Structure : A pyridine-thiazole hybrid with fluorinated substituents and an ester group.
- Key Differences : The thiazole ring (sulfur and nitrogen) contrasts with the imidazole (two nitrogens) in the target compound. Fluorinated groups enhance lipophilicity and resistance to metabolic degradation.
- Application : Used as a herbicide, demonstrating the role of heterocycles in agrochemical design .
| Feature | Target Compound | Thiazopyr |
|---|---|---|
| Heterocycle | Imidazole | Thiazole + pyridine |
| Halogenation | None | Difluoromethyl, trifluoromethyl |
| Functional Groups | Thioether, ester | Ester, dihydrothiazole |
| Known Activity | Not reported | Herbicidal |
Amino-Substituted Imidazole/Thiazole Esters
Ethyl 2-Amino-4-methylthiazole-5-carboxylate (BP 23973)
- Structure: Thiazole ring with amino and methyl substituents and an ethyl ester.
- Key Differences: The amino group in BP 23973 introduces nucleophilicity, while the target compound’s p-tolyl groups provide steric bulk. The ethyl ester may offer slower hydrolysis compared to the methyl ester in the target compound.
- Application : Catalogued as a specialty chemical, suggesting use in medicinal chemistry or catalysis .
| Feature | Target Compound | BP 23973 |
|---|---|---|
| Core Ring | Imidazole | Thiazole |
| Substituents | p-Tolyl, thioether | Amino, methyl |
| Ester Group | Methyl | Ethyl |
| Reactivity | Aromatic, electron-rich | Nucleophilic (amino group) |
Nitroimidazole Derivatives
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitrobenzoate
- Structure : Nitro-substituted imidazole with a nitrobenzoate ester.
- Key Differences: Nitro groups are strongly electron-withdrawing, reducing the aromatic ring’s electron density compared to the electron-donating p-tolyl groups in the target compound.
- Application : Nitroimidazoles are often antimicrobial agents, highlighting the impact of substituents on bioactivity .
| Feature | Target Compound | Nitroimidazole Derivative |
|---|---|---|
| Substituents | p-Tolyl, thioether | Nitro, methyl |
| Electronic Effects | Electron-donating | Electron-withdrawing |
| Potential Bioactivity | Not reported | Antimicrobial (inferred) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
